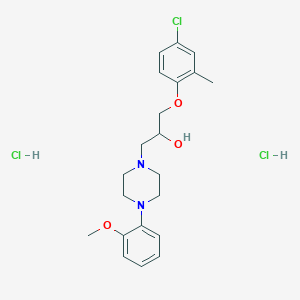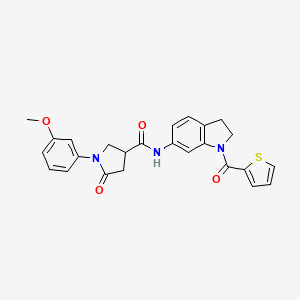![molecular formula C22H18N2O3S2 B2734764 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 868676-52-2](/img/structure/B2734764.png)
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a benzenesulfonyl group and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the amide group. The benzothiazole and benzenesulfonyl moieties are likely to contribute to the planarity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, benzenesulfonyl, and propanamide groups. Each of these functional groups can undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, compounds containing benzothiazole, benzenesulfonyl, and propanamide groups are likely to be solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of compounds bearing the benzenesulfonamide moiety, including structures similar to 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable activity and selectivity toward certain cancer cell lines, highlighting their potential as antitumor agents (Sławiński & Brzozowski, 2006).
Enzyme Inhibition
Benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as kynurenine 3-hydroxylase. These inhibitors play a crucial role in neuroprotection by modulating the kynurenine pathway, which is significant in various neurodegenerative diseases (Röver et al., 1997).
Genotoxic Potential
Studies on copper(II) complexes with benzenesulfonamide derivatives have revealed their ability to cleave DNA, indicating a genotoxic potential. This characteristic could be harnessed for therapeutic applications, particularly in targeting cancer cells (González-Álvarez et al., 2006).
Photodynamic Therapy
New compounds with benzenesulfonamide groups have been developed for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective therapy (Pişkin et al., 2020).
Environmental Occurrence
Research has also focused on the occurrence of benzenesulfonamides in the environment, studying their persistence and effects as emerging organic pollutants. This research is crucial for understanding the environmental impact and developing strategies for pollution control (Herrero et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-21(14-15-29(26,27)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)28-22/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNUQMYVUEJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)


![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)



![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)